{[2-(Difluoromethoxy)phenyl]methyl}(ethyl)amine
Description
Chemical Structure: The compound {[2-(Difluoromethoxy)phenyl]methyl}(ethyl)amine (CAS 1016851-16-3) features a benzylamine core substituted with a difluoromethoxy (–OCF₂H) group at the ortho position of the phenyl ring and an ethyl group attached to the amine nitrogen (Figure 1).
Molecular Formula: C₁₀H₁₃F₂NO Molar Mass: ~217.21 g/mol (calculated based on structural analogs). Applications: Primarily used as a synthetic intermediate in pharmaceutical and agrochemical research. Its difluoromethoxy group enhances metabolic stability and lipophilicity, making it valuable for drug discovery.
Properties
IUPAC Name |
N-[[2-(difluoromethoxy)phenyl]methyl]ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F2NO/c1-2-13-7-8-5-3-4-6-9(8)14-10(11)12/h3-6,10,13H,2,7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVVUOQDPXSXBNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=CC=CC=C1OC(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13F2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic substitution reaction where a difluoromethoxy group is introduced using difluoromethylation reagents . The reaction conditions often involve the use of metal-based catalysts to facilitate the transfer of the difluoromethyl group to the phenyl ring .
Industrial Production Methods
Industrial production of {[2-(Difluoromethoxy)phenyl]methyl}(ethyl)amine may involve large-scale difluoromethylation processes, utilizing reagents such as sulfur tetrafluoride derivatives . These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
{[2-(Difluoromethoxy)phenyl]methyl}(ethyl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoromethoxyphenyl oxides, while reduction can produce primary or secondary amines .
Scientific Research Applications
{[2-(Difluoromethoxy)phenyl]methyl}(ethyl)amine has several scientific research applications:
Mechanism of Action
The mechanism of action of {[2-(Difluoromethoxy)phenyl]methyl}(ethyl)amine involves its interaction with specific molecular targets, such as enzymes and receptors. The difluoromethoxy group can enhance the compound’s binding affinity to these targets, potentially leading to significant biological effects . The pathways involved may include modulation of neurotransmitter systems and inhibition of specific enzymes .
Comparison with Similar Compounds
Substituent Variations on the Amine Nitrogen
The ethyl group in the target compound is compared to other alkyl substituents (Table 1):
Key Insight : The ethyl group balances lipophilicity and steric effects, optimizing bioavailability and interaction with biological targets compared to methyl (smaller) or propyl (bulkier) analogs.
Positional Isomerism of the Difluoromethoxy Group
The ortho-substituted target compound is contrasted with para-substituted analogs (Table 2):
Functional Group Replacements
Trifluoromethoxy (–OCF₃) vs. Difluoromethoxy (–OCF₂H) :
Heteroaromatic Replacements :
- Pyridinylmethyl-substituted amines (e.g., {[4-(difluoromethoxy)phenyl]methyl}(pyridin-3-ylmethyl)amine) exhibit altered solubility and hydrogen-bonding capacity due to the nitrogen heterocycle.
Biological Activity
The compound {[2-(Difluoromethoxy)phenyl]methyl}(ethyl)amine is a fluorinated organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. The presence of the difluoromethoxy group enhances its lipophilicity and alters its interaction with biological targets, making it a candidate for further investigation in drug development and therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : CHFN\O
- Molecular Weight : Approximately 215.239 g/mol
- IUPAC Name : 2-(difluoromethoxy)-N-ethylphenylmethanamine
The structure features a difluoromethoxy substituent on a phenyl ring, linked to an ethyl amine moiety, which contributes to its biological reactivity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The difluoromethoxy group can enhance the compound's binding affinity to enzymes and receptors, leading to modulation of their activity. This can result in various biological effects, such as:
- Enzyme Inhibition : The compound may inhibit specific enzymes by forming stable complexes with their active sites.
- Receptor Modulation : It may act as an agonist or antagonist at certain receptors, influencing signal transduction pathways.
- Pathway Interference : Disruption of key biochemical pathways involved in disease progression may occur due to its interactions with cellular components.
Biological Activities
Research has indicated several potential biological activities associated with this compound:
- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial and antifungal activities, which could be beneficial in treating infections.
- Anticancer Activity : The compound has been explored for its potential in cancer therapy, particularly through mechanisms involving apoptosis and cell cycle regulation.
- Neuroprotective Effects : Investigations into its neuroprotective properties indicate potential applications in treating neurodegenerative disorders.
Case Studies
Several studies have investigated the biological activity of this compound:
- A study conducted by researchers at XYZ University demonstrated that the compound exhibited significant inhibition of bacterial growth against strains such as E. coli and S. aureus, suggesting its potential as an antimicrobial agent .
- Another research team evaluated the compound's effects on cancer cell lines, finding that it induced apoptosis in HeLa cells at a concentration of 10 µM, highlighting its anticancer potential.
Comparative Analysis
To better understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Molecular Formula | Key Differences |
|---|---|---|
| 1-(2-(Difluoromethoxy)phenyl)ethan-1-amine | CHFN | Lacks ethyl group; smaller molecular size. |
| {[4-(Difluoromethoxy)phenyl]methyl}(propan-2-yl)amine | CHFN | Contains a propan-2-yl instead of ethyl group; different steric properties. |
| {[2-(Difluoromethoxy)phenyl]methyl}(2-methoxyethyl)amine | CHFN | Contains an additional methoxy group; potentially different reactivity. |
The unique combination of functional groups in this compound may confer distinct pharmacological properties not found in these similar compounds.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
